1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their broad biological and pharmaceutical activities, making them of particular interest in drug discovery and medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is bacterial cells, as the compound has demonstrated excellent antibacterial activity . The compound is particularly effective against Pseudomonas aeruginosa and Listeria monocytogenes .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The compound has demonstrated excellent antibacterial activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with maleic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions in a suitable solvent like acetic acid, leading to the formation of the desired pyrrole-2,5-dione derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethylformamide (DMF) as a solvent.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 1-(2-methyl-5-aminophenyl)-1H-pyrrole-2,5-dione.
Substitution: Various substituted pyrrole-2,5-dione derivatives.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Exhibits excellent antibacterial activity.
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine: Used in the synthesis of anticancer agents
Uniqueness
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrole-2,5-dione core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-2-3-8(13(16)17)6-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCZKYOAQGDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351743 | |
Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61294-20-0 | |
Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-NITRO-ORTHO-TOLYL)-MALEIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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